Enhanced Lipophilicity (LogP) vs. Non-Brominated Analogs Drives Differential Biological Distribution
4,6-Dibromo-2-fluoro-3-methylphenol exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-brominated analog, 2-fluoro-3-methylphenol, due to the presence of two lipophilic bromine atoms. This difference in LogP is a direct consequence of the compound's unique substitution pattern and is a critical factor influencing its behavior in biological systems and its utility as a building block for more complex, drug-like molecules .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.65912 |
| Comparator Or Baseline | 2-Fluoro-3-methylphenol (non-brominated analog): cLogP ≈ 1.6-1.8 (estimated range) |
| Quantified Difference | Increase of approximately 2 LogP units. |
| Conditions | Calculated value using standard molecular property prediction algorithms . |
Why This Matters
A higher LogP indicates increased membrane permeability, which is a key parameter for the design of drug candidates intended for intracellular targets or oral bioavailability.
